(2-Fluoro-3-iodo-4-methylphenyl)methanol
Description
(2-Fluoro-3-iodo-4-methylphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇FIO. The compound features a benzene ring substituted with fluorine (position 2), iodine (position 3), methyl (position 4), and a hydroxymethyl group (position 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
(2-fluoro-3-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H8FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
IAQQAFNHOAAJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Variations
Compounds with similar halogen and methyl substitutions but differing in positions are critical for understanding structure-activity relationships.
Key Findings :
- Positional isomerism significantly impacts electronic effects. For example, iodine at position 3 (meta to CH₂OH) in the target compound may enhance electrophilic substitution reactivity compared to iodine at position 4 in (2-Fluoro-4-iodophenyl)methanol .
Substituent Type Variations
Replacing fluorine, iodine, or methyl groups with other halogens or functional groups alters physicochemical properties.
Key Findings :
- Trifluoromethyl groups (e.g., in [4-Iodo-3-(trifluoromethyl)phenyl]methanol) introduce strong hydrophobic character, which is advantageous in drug design for membrane permeability .
Aromatic System Variations
Replacing the benzene ring with heteroaromatic systems modifies electronic properties.
| Compound Name | Aromatic System | Molecular Formula | Key Differences |
|---|---|---|---|
| (2-Fluoro-4-iodopyridin-3-yl)methanol | Pyridine | C₆H₄FINO | Nitrogen in the ring enhances hydrogen-bonding capacity and alters acidity . |
Key Findings :
Research Implications and Limitations
- Synthetic Challenges: The preparation of (2-Fluoro-3-iodo-4-methylphenyl)methanol may require regioselective halogenation and protection-deprotection strategies, similar to triazole derivatives described in .
- Crystallography : Analogous indole derivatives (–9) suggest that weak interactions (e.g., N–H···π) dominate packing arrangements, which may apply to the target compound .
- Safety: As a methanol derivative, handling requires precautions against toxicity and flammability, as outlined in methanol safety guidelines .
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